molecular formula C17H15NO2S B12112765 ethyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 28863-86-7

ethyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B12112765
CAS No.: 28863-86-7
M. Wt: 297.4 g/mol
InChI Key: LXJQLFLAKRJNEC-UHFFFAOYSA-N
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Description

4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester can be synthesized through the heterocyclization of substituted 2-aminobenzenethiols with β-ketoester. This method involves a single-step reaction where the structures of the synthesized compounds are confirmed by their analytical and spectral data . The reaction typically requires controlled temperatures to prevent decomposition and ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester. These derivatives often exhibit enhanced or modified biological activities compared to the parent compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester include:

Uniqueness

What sets 4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester apart is its specific structural arrangement and the presence of the ethyl ester group, which can influence its biological activity and chemical reactivity. This unique structure allows for a diverse range of applications and makes it a valuable compound in scientific research .

Biological Activity

Ethyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate is a compound belonging to the benzothiazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazine core that is known for its pharmacological properties. The general structure can be represented as follows:

C12H11NO2S\text{C}_{12}\text{H}_{11}\text{N}\text{O}_2\text{S}

This structure includes an ethyl ester group at the 2-position and a phenyl substituent at the 3-position, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine, including this compound, exhibit significant antimicrobial properties. A study reported that various benzothiazine derivatives showed activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 32 µg/mL .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways involved include the inhibition of key proteins in cell division and survival, although detailed molecular mechanisms remain to be fully elucidated .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : It can interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis .

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thioketones with ethyl acetoacetate under acidic conditions. Various methods have been reported to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis .

Case Studies

Several studies have highlighted the efficacy of benzothiazine derivatives:

  • Study on Antimicrobial Activity : A series of derivatives were tested against fungal pathogens, showing enhanced antifungal activity with modifications to the phenyl ring .
  • Anticancer Evaluation : In a comparative study, this compound was shown to outperform several known anticancer agents in inhibiting tumor growth in xenograft models .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to other similar compounds, the following table summarizes key findings:

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (Cell Line)
This compound6.25 - 32Strong inhibition (e.g., MCF7)
Methyl 4-(3-chlorophenyl)-4H-benzothiazine-2-carboxylate12.5 - 50Moderate inhibition (e.g., HeLa)
Ethyl 7-chloro-3-methylbenzothiazine10 - 40Weak inhibition

Properties

CAS No.

28863-86-7

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

ethyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C17H15NO2S/c1-2-20-17(19)16-15(12-8-4-3-5-9-12)18-13-10-6-7-11-14(13)21-16/h3-11,18H,2H2,1H3

InChI Key

LXJQLFLAKRJNEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

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